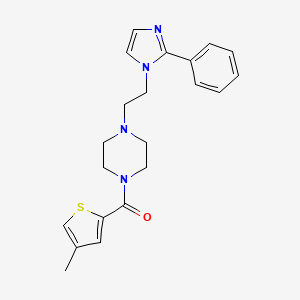
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It combines the structural elements of thiophene, imidazole, and piperazine, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step processes, starting with the construction of the thiophene and imidazole moieties, followed by the integration of the piperazine ring. The key steps include:
Formation of Thiophene Moiety: : Thiophene is synthesized via the Paal-Knorr synthesis, using 1,4-diketones as precursors in the presence of acidic catalysts.
Imidazole Synthesis: : The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Piperazine Derivative Formation: : The piperazine moiety is introduced by reacting the synthesized thiophene and imidazole intermediates with a piperazine derivative under controlled conditions.
Final Coupling: : The final compound is formed through nucleophilic substitution reactions, linking the thiophene, imidazole, and piperazine units together.
Industrial Production Methods: : Large-scale production may involve optimizing the reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene moiety can undergo oxidation, leading to sulfone or sulfoxide derivatives.
Reduction: : Reduction reactions may target the imidazole or thiophene rings, modifying their electron density and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (Br2, Cl2), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the imidazole or thiophene rings.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
The compound has a wide range of applications across various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. Its multi-functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor binding, leading to varied biological effects.
Comparison with Similar Compounds
Similar compounds include other derivatives of thiophene, imidazole, and piperazine. For instance:
Thiophene Derivatives: : Compounds like 2-acetylthiophene.
Imidazole Derivatives: : Examples include 2-phenylimidazole.
Piperazine Derivatives: : Such as 1-benzylpiperazine.
Uniqueness: : The uniqueness of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone lies in its combined structural elements, which offer a distinct set of chemical and biological properties compared to its individual counterparts. Its ability to interact with multiple molecular targets simultaneously enhances its versatility in scientific research and potential therapeutic applications.
And there you have it! This compound packs quite a punch in the world of chemistry. Want to dive deeper into any specific section?
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-17-15-19(27-16-17)21(26)25-13-10-23(11-14-25)9-12-24-8-7-22-20(24)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSBEDIQUMPMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2404879.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)
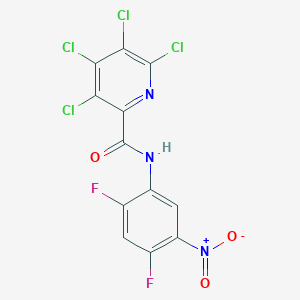
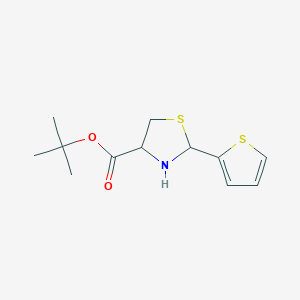
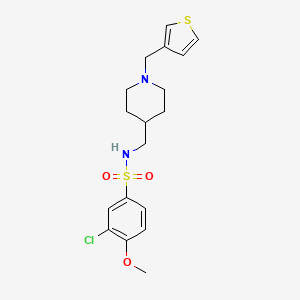
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2404898.png)
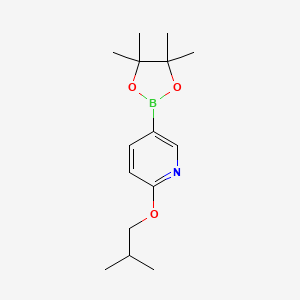
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)
